Nullscript
Vue d'ensemble
Description
Nullscript est un composé chimique connu comme un contrôle négatif pour l’inhibiteur de la désacétylase des histones, la scriptaïde. Les inhibiteurs de la désacétylase des histones ont été utilisés en psychiatrie et en neurologie comme stabilisateurs de l’humeur et antiépileptiques, comme l’acide valproïque. Récemment, les inhibiteurs de la désacétylase des histones sont étudiés comme traitements potentiels des maladies neurodégénératives et du cancer .
Applications De Recherche Scientifique
Nullscript has a wide range of scientific research applications, including:
Chemistry: Used as a negative control in experiments involving histone deacetylase inhibitors.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for potential therapeutic applications in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mécanisme D'action
Nullscript exerce ses effets en inhibant l’activité des désacétylases des histones. Cette inhibition entraîne des modifications de l’expression des gènes et des processus cellulaires. Les cibles moléculaires de this compound comprennent les protéines histones et d’autres protéines régulatrices impliquées dans la transcription des gènes. Les voies affectées par this compound comprennent celles liées à la régulation du cycle cellulaire, à l’apoptose et à la réparation de l’ADN .
Composés similaires :
Scriptaïde : Un inhibiteur de la désacétylase des histones de structure similaire mais actif dans la facilitation transcriptionnelle.
Acide valproïque : Un autre inhibiteur de la désacétylase des histones utilisé comme stabilisateur de l’humeur et antiépileptique.
Unicité de this compound : this compound est unique en ce qu’il sert de contrôle négatif pour la scriptaïde, sans les effets inhibiteurs de la désacétylase des histones. Cela le rend précieux dans la recherche pour distinguer les effets spécifiques de l’inhibition de la désacétylase des histones .
Analyse Biochimique
Biochemical Properties
Nullscript, being an inactive analog of scriptaid, does not directly participate in biochemical reactions . It serves as a crucial control in experiments involving HDAC inhibitors like scriptaid .
Cellular Effects
As this compound is an inactive analog, it does not exert any direct effects on cells or cellular processes . Its primary role is to serve as a control, allowing researchers to distinguish the specific effects of active compounds like scriptaid from general experimental variations .
Molecular Mechanism
This compound does not have a direct mechanism of action, as it is an inactive compound . It does not bind to biomolecules, activate or inhibit enzymes, or induce changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is stable under desiccating conditions and can be stored for up to 12 months . As an inactive compound, it does not exhibit any long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given that this compound is an inactive analog, it does not produce any biological effects, even at different dosages . Therefore, it does not exhibit any threshold effects or cause any toxic or adverse effects at high doses .
Metabolic Pathways
This compound does not participate in any metabolic pathways, as it is an inactive compound . It does not interact with any enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied, given its role as an inactive control compound .
Subcellular Localization
As an inactive analog, this compound does not have any specific subcellular localization or any effects on its activity or function . It does not contain any targeting signals or undergo any post-translational modifications that would direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Nullscript est synthétisé par une série de réactions chimiques impliquant la formation d’une structure de benzisoquinoléine. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau benzisoquinoléine.
- Introduction du groupe hydroxyle.
- Addition de la chaîne latérale butanamide.
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
- Homogénéisation à haute pression.
- Ultrasonication.
- Méthodes de température d’inversion de phase .
Analyse Des Réactions Chimiques
Types de réactions : Nullscript subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme contrôle négatif dans les expériences impliquant des inhibiteurs de la désacétylase des histones.
Biologie : Étudié pour ses effets sur les processus cellulaires et l’expression des gènes.
Médecine : Enquête sur les applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives et du cancer.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et composés chimiques
Comparaison Avec Des Composés Similaires
Scriptaid: A histone deacetylase inhibitor with similar structure but active in transcriptional facilitation.
Valproic Acid: Another histone deacetylase inhibitor used as a mood stabilizer and anti-epileptic.
Uniqueness of Nullscript: this compound is unique in that it serves as a negative control for scriptaid, lacking the histone deacetylase inhibitory effects. This makes it valuable in research for distinguishing the specific effects of histone deacetylase inhibition .
Activité Biologique
Nullscript is a compound with notable biological activity, particularly in inhibiting the growth of certain protozoan parasites, specifically Cryptosporidium parvum and Toxoplasma gondii. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.
Overview of this compound
This compound is an analog of scriptaid, a known histone deacetylase (HDAC) inhibitor. While scriptaid has demonstrated significant HDAC inhibitory activity, this compound was identified in studies as having a distinct profile that allows it to inhibit parasite growth without the same level of toxicity to host cells. This characteristic makes it a candidate for further investigation in therapeutic applications against parasitic infections.
The primary mechanism through which this compound exerts its effects is through the inhibition of HDACs, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound alters the epigenetic landscape of the parasites, leading to reduced growth and replication rates.
Efficacy Against Parasites
Recent studies have provided compelling evidence for the efficacy of this compound against C. parvum and T. gondii. In vitro assays and in vivo models have demonstrated significant reductions in parasite viability and replication.
In Vitro Studies
In vitro studies involved treating infected host cells with varying concentrations of this compound. The results indicated:
- Effective Concentrations : The effective concentration (EC50) for T. gondii was determined through beta-galactosidase assays, showing that this compound significantly reduced parasite numbers at concentrations as low as 12.5 μM.
- Host Cell Toxicity : Importantly, the IC50 value for host cells was much higher than that for the parasites, indicating a favorable safety profile for potential therapeutic use .
In Vivo Studies
In vivo experiments conducted on SCID mice infected with C. parvum revealed:
- Oocyst Excretion Reduction : Mice treated with this compound exhibited a significant decrease in oocyst excretion compared to untreated controls, suggesting effective clearance of the parasite from the host .
- Safety Profile : The treatment did not result in observable toxicity to the host animals, reinforcing its potential as a therapeutic agent.
Data Summary
The following table summarizes key findings from research on this compound's biological activity:
Parameter | This compound | Control (Scriptaid) |
---|---|---|
EC50 for T. gondii | 12.5 μM | Not effective |
IC50 for Host Cells | >100 μM | N/A |
Oocyst Excretion Reduction | Significant | N/A |
Toxicity to Host Cells | Low | Moderate |
Case Studies
-
Case Study 1: SCID Mice Model
- Objective : Evaluate the efficacy of this compound against C. parvum.
- Method : Mice were treated with this compound post-infection.
- Outcome : Significant reduction in oocyst counts was observed after treatment.
-
Case Study 2: Human Cell Lines
- Objective : Assess cytotoxicity and anti-parasitic effects on human fibroblast cell lines.
- Method : Cells were infected with T. gondii and treated with varying concentrations of this compound.
- Outcome : Effective reduction in parasite load without significant cytotoxicity to human cells.
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSCCPAXYTNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nullscript's role in studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene expression?
A1: this compound serves as a negative control in experiments investigating the effects of histone deacetylase (HDAC) inhibitors on 15-PGDH expression. Specifically, it is a structural analog of the HDAC inhibitor Scriptaid but lacks Scriptaid's inhibitory activity. [] Researchers use this compound to confirm that the observed effects on 15-PGDH expression are specifically due to HDAC inhibition by Scriptaid and not due to off-target effects or general structural features shared with this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.